2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl-
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Overview
Description
2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl- is an organic compound with the molecular formula C14H14O3 It is a derivative of cyclohexadienone, characterized by the presence of methoxy and trimethyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2,4,6-trimethylphenol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as cyclohexanol derivatives.
Substitution: The methoxy and trimethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4-dimethyl-
- 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl-
Uniqueness
The presence of the methoxy and trimethyl groups in 2,5-Cyclohexadien-1-one, 4-(4-methoxyphenyl)-2,4,6-trimethyl- imparts unique chemical properties, such as increased stability and reactivity
Properties
CAS No. |
62411-77-2 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H18O2/c1-11-9-16(3,10-12(2)15(11)17)13-5-7-14(18-4)8-6-13/h5-10H,1-4H3 |
InChI Key |
JJLIMWIEZXKWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(C1=O)C)(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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